molecular formula C12H19N B6303330 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole CAS No. 1629022-86-1

2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole

Cat. No. B6303330
CAS RN: 1629022-86-1
M. Wt: 177.29 g/mol
InChI Key: NJJWFKYDMGYHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole (2ME5EP) is a relatively new compound that has been studied for its potential applications in scientific research. It is a heterocyclic organic compound, which is composed of a five-membered ring containing one nitrogen atom and four carbon atoms. This compound belongs to the class of pyrroles and is an alkyl-substituted derivative of pyrrole. 2ME5EP has been studied for its potential applications in research related to biochemistry, pharmacology, and drug development.

Scientific Research Applications

2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been studied for its potential applications in scientific research, particularly in biochemistry, pharmacology, and drug development. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has also been studied for its potential applications in the development of novel antibiotics, as well as in the development of new treatments for cancer.

Mechanism of Action

The mechanism of action of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators and is known to be involved in the development of various diseases such as arthritis, asthma, and cancer. By inhibiting the activity of COX-2, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can potentially reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been found to have a number of biochemical and physiological effects on the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has also been found to exert anti-inflammatory and anti-oxidant effects, as well as to possess anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is easy to synthesize and can be used in a wide range of experiments. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been found to have a number of beneficial biochemical and physiological effects, making it a useful tool for researchers studying various diseases. However, it should be noted that 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole is a relatively new compound and its effects on humans are still largely unknown. As such, caution should be taken when using 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in experiments involving human subjects.

Future Directions

The potential applications of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole are still largely unexplored. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as to determine its potential applications in the development of new treatments for various diseases. Additionally, further research is also needed to explore the potential of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole as an antibiotic, as well as to investigate its potential as a cancer treatment. Finally, further research is also needed to explore the potential of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole as a tool for the development of new drugs and therapies.

Synthesis Methods

2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can be synthesized using a variety of methods, including a palladium-catalyzed cross-coupling reaction between 4-methylpent-3-en-1-yl bromide and 5-ethyl-1H-pyrrole. This method has been found to be a reliable and efficient way of synthesizing 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in high yields. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can also be synthesized by a palladium-catalyzed cross-coupling reaction between 4-methylpent-3-en-1-yl chloride and 5-ethyl-1H-pyrrole.

properties

IUPAC Name

2-ethyl-5-(4-methylpent-3-enyl)-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11-8-9-12(13-11)7-5-6-10(2)3/h6,8-9,13H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJWFKYDMGYHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole

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